3-Amino-1-(3,5-dibromopyridin-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3,5-dibromopyridin-2-yl)propan-1-ol is a chemical compound with the molecular formula C8H10Br2N2O and a molecular weight of 309.99 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a dibromopyridinyl moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,5-dibromopyridin-2-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dibromopyridine and 3-aminopropan-1-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3,5-dibromopyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-Amino-1-(3,5-dibromopyridin-2-yl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-1-(3,5-dibromopyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The dibromopyridinyl moiety may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(3,5-dibromopyridin-4-yl)propan-1-ol: Similar structure but with a different position of the bromine atoms.
3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol: Another isomer with bromine atoms at different positions.
Uniqueness
3-Amino-1-(3,5-dibromopyridin-2-yl)propan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of novel compounds .
Properties
Molecular Formula |
C8H10Br2N2O |
---|---|
Molecular Weight |
309.99 g/mol |
IUPAC Name |
3-amino-1-(3,5-dibromopyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H10Br2N2O/c9-5-3-6(10)8(12-4-5)7(13)1-2-11/h3-4,7,13H,1-2,11H2 |
InChI Key |
AJPAPDQDIYEAGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(CCN)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.